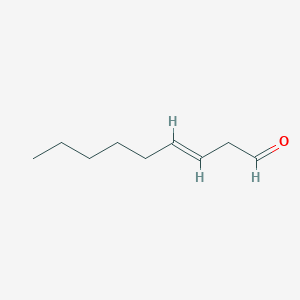

(E)-non-3-enal

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C9H16O |

|---|---|

Peso molecular |

140.22 g/mol |

Nombre IUPAC |

(E)-non-3-enal |

InChI |

InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h6-7,9H,2-5,8H2,1H3/b7-6+ |

Clave InChI |

YXEAENVLZOODMT-VOTSOKGWSA-N |

SMILES isomérico |

CCCCC/C=C/CC=O |

SMILES canónico |

CCCCCC=CCC=O |

Sinónimos |

3-nonenal 8-nonenal nonenal, (3Z) |

Origen del producto |

United States |

Natural Occurrence and Biosynthetic Pathways of E Non 3 Enal

Biosynthetic Precursors and Lipid Oxidation Cascades

The journey to (E)-non-3-enal begins with polyunsaturated fatty acids, which serve as the primary precursors. mdpi.com The transformation is carried out through a series of enzymatic steps within the lipoxygenase (LOX) pathway. uu.nlmdpi.com This pathway is a complex cascade that produces a range of compounds, including hydroperoxides, oxoacids, and volatile aldehydes. csic.es

Lipoxygenases (LOXs) are a class of enzymes that catalyze the addition of molecular oxygen to polyunsaturated fatty acids. uu.nl These enzymes exhibit specificity for the position on the fatty acid chain where they introduce the oxygen molecule. In the biosynthesis of (E)-non-3-enal, 9-lipoxygenases (9-LOXs) are the key players. mpg.de They specifically oxygenate linoleic acid at the C-9 position, forming 9-hydroperoxyoctadecadienoic acid (9-HPODE). case.edumdpi.com

Following the action of LOX, the newly formed hydroperoxide is cleaved by another enzyme, hydroperoxide lyase (HPL). uu.nlmdpi.com HPLs are part of the cytochrome P450 family and are responsible for breaking the carbon-carbon bond adjacent to the hydroperoxy group. usp.br Specifically, 9-hydroperoxide lyase (9-HPL) acts on 9-HPODE, cleaving it to produce (3Z)-nonenal and a C9 oxo-acid, 9-oxononanoic acid. scispace.commdpi.comcsic.es

The initial product of the HPL-mediated cleavage is (3Z)-nonenal. mdpi.comwikipedia.org This isomer can then be converted to its more stable geometric isomer, (E)-non-3-enal. This isomerization can occur spontaneously or be catalyzed by an enzyme known as 3Z,2E-enal isomerase. uu.nlusp.br While the activity of this isomerase has been observed in various plants, the specific enzyme responsible for the conversion of (3Z)-nonenal to (E)-non-3-enal is an area of ongoing research. usp.brnih.gov

Phylogenetic Distribution and Species-Specific Production

The production of (E)-non-3-enal and its precursor, (3Z)-nonenal, is widespread throughout the plant kingdom and has also been identified in marine organisms.

(E)-non-3-enal and its isomers are significant contributors to the characteristic aroma of many fruits and vegetables. For instance, (Z)-6-nonenal, an isomer, is a key component of muskmelon aroma. wikipedia.org The C9 aldehydes, including nonenal isomers, are also found in cucumbers and melons. wikipedia.org Research has also pointed to their presence in various agricultural crops, where they play a role in flavor profiles. scispace.com

The biosynthesis of nonenal isomers is not limited to terrestrial plants. The brown alga Laminaria angustata is known to produce (3Z)-nonenal. wikipedia.org In this alga, the biosynthetic pathway can also utilize arachidonic acid as a precursor. wikipedia.org Furthermore, various aldehydes, including nonenal isomers, have been identified in other marine organisms, such as the microalga Lobosphaera incisa and certain species of red algae, where they are thought to be involved in defense mechanisms. researchgate.netfrontiersin.orgresearchgate.net

Biosynthesis in Microbial Systems and Fermentation Processes

The formation of (E)-non-3-enal is not exclusive to plant and animal systems; it is also a product of microbial metabolism and various fermentation processes. In these biological systems, the compound primarily arises from the enzymatic transformation of unsaturated fatty acids, particularly linolenic acid.

Microorganisms, including certain bacteria and fungi, possess the enzymatic machinery necessary to convert these fatty acid precursors into a variety of volatile compounds, including (E)-non-3-enal. The key enzymes in this transformation are often part of the lipoxygenase (LOX) pathway. This pathway is initiated by the lipoxygenase enzyme, which catalyzes the dioxygenation of polyunsaturated fatty acids.

In the context of (E)-non-3-enal production, the process typically involves a 9-lipoxygenase acting on linolenic acid to form 9-hydroperoxy-linolenic acid (9-HPOT). This intermediate is then cleaved by a hydroperoxide lyase (HPL) enzyme. This cleavage results in the formation of (Z)-non-3-enal, which can subsequently undergo isomerization to the more stable (E)-non-3-enal form.

Fermentation processes, particularly those involving lactic acid bacteria (LAB), can also lead to the production of various aldehydes, including nonenal isomers. During fermentation, microbial enzymes act on the fatty acids present in the substrate. For instance, in the fermentation of food products, the lipid composition of the raw materials serves as a reservoir of precursors for these volatile compounds. The specific strains of microorganisms used, along with the fermentation conditions such as pH and temperature, significantly influence the profile and concentration of the resulting volatile compounds.

Research has shown that different microbial strains exhibit varying efficiencies in converting fatty acids and producing specific volatile molecules. For example, studies on lactic acid bacteria have demonstrated their ability to produce hydroxy fatty acids from unsaturated fatty acids, a related pathway in lipid metabolism. jmb.or.kr While not directly producing (E)-non-3-enal, this highlights the capability of these microorganisms to modify fatty acids.

The table below summarizes findings from various studies on the microbial production of related aldehydes, illustrating the diversity of microorganisms and precursors involved in these biosynthetic pathways.

Interactive Data Table: Microbial Production of Related Aldehydes

| Microorganism/System | Precursor | Product(s) | Key Enzyme(s) |

| Generic LOX Pathway | Linolenic Acid | (Z)-non-3-enal, (E)-non-3-enal | 9-Lipoxygenase, Hydroperoxide Lyase |

| Lactic Acid Bacteria | Linoleic Acid | Conjugated Linoleic Acid (CLA) | Linoleate Isomerase |

| Mint | 13-hydroperoxy linolenic acid | (Z)-3-hexenal | Hydroperoxide Lyase |

| Yeast | C6-aldehydes | C6-alcohols | Alcohol Dehydrogenase |

Advanced Analytical Characterization and Quantification of E Non 3 Enal

Chromatographic Separation Techniques for Volatile Aldehydes

Chromatographic methods are central to the separation of volatile compounds from intricate mixtures, enabling their individual identification and quantification. foodsafety.institutevscht.cz

Gas Chromatography (GC) Applications in Complex Matrices

Gas chromatography (GC) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like (E)-non-3-enal. foodsafety.institutewikipedia.org Its application is crucial for analyzing complex matrices such as food, beverages, and biological samples. scielo.brscitechnol.com In food analysis, GC is instrumental in determining the profile of volatile compounds that contribute to flavor and aroma. scitechnol.com The technique's effectiveness relies on the separation of compounds based on their differential partitioning between a gaseous mobile phase and a stationary phase within a chromatographic column. foodsafety.institute

For the analysis of aldehydes, various sample preparation techniques are often employed to extract and concentrate the analytes before GC analysis. scielo.br Solid-phase microextraction (SPME) is a commonly used solvent-free method that involves exposing a coated fiber to the sample headspace to adsorb volatile compounds. scielo.brusda.gov This technique has been successfully applied to the analysis of nonenals in cucumbers. usda.gov The choice of the stationary phase in the GC column is critical for achieving optimal separation. For instance, a polar SLB-IL111 column with an ionic liquid stationary phase has demonstrated high selectivity for oxygenated volatile organic compounds. rsc.org

Challenges in GC analysis of volatile aldehydes include their potential for thermal degradation in the high-temperature environment of the injection port and oven. wikipedia.orgchromatographyonline.com To address this and enhance detection, derivatization techniques can be employed, especially for polar compounds. actascientific.comnih.gov

Hyphenated Techniques (e.g., GC-Mass Spectrometry, GC-Olfactometry)

To enhance the analytical capabilities of GC, it is often coupled with other detection and characterization techniques. asiapharmaceutics.info These "hyphenated techniques" provide a more comprehensive analysis of complex samples. actascientific.comiipseries.org

Gas Chromatography-Mass Spectrometry (GC-MS) is the most prevalent hyphenated technique for volatile compound analysis. wikipedia.orgnih.gov It combines the separation power of GC with the identification capabilities of mass spectrometry. wikipedia.org As compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that acts as a chemical fingerprint. qu.edu.iq This allows for the positive identification of compounds like (E)-non-3-enal. wikipedia.org GC-MS is widely applied in food and flavor analysis, environmental monitoring, and the identification of unknown substances. wikipedia.org

Gas Chromatography-Olfactometry (GC-O) integrates GC with human sensory perception. odourobservatory.orgwikipedia.org The effluent from the GC column is split, with one portion going to a standard detector (like an MS or Flame Ionization Detector) and the other to a sniffing port where a trained analyst can detect and describe the odor of the eluting compounds. odourobservatory.orgnih.gov This technique is invaluable for identifying odor-active compounds, which may be present at concentrations too low for instrumental detection but are significant for aroma. odourobservatory.orgnih.gov GC-O has been used to identify key odorants in various fruits and other biological samples. nih.govtandfonline.com For example, it has been used to identify (E)-non-2-enal as a significant odor-active compound in some studies. nih.govnih.gov

The combination of these techniques, such as in GC-MS-O systems, provides both chemical identification and sensory information, offering a powerful tool for flavor and fragrance research. tandfonline.com

Mass Spectrometry (MS) Approaches for Structural Elucidation and Quantification

Mass spectrometry is a versatile analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. nih.gov

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry, or MS/MS, involves two or more stages of mass analysis, significantly enhancing its power for structural elucidation and quantification. wikipedia.orgencyclopedia.pub In a typical MS/MS experiment, ions of a specific mass-to-charge ratio (precursor ions) are selected in the first mass analyzer, fragmented through processes like collision-induced dissociation, and the resulting fragment ions (product ions) are then analyzed in a second mass analyzer. wikipedia.org This process provides detailed structural information that can be used to identify unknown compounds and to differentiate between isomers. wikipedia.orgnih.gov

Different types of MS/MS instruments exist, such as triple quadrupole (TQ) and quadrupole time-of-flight (Q-TOF) systems. shimadzu.com TQ instruments are particularly well-suited for quantitative analysis using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for high sensitivity and selectivity. nih.govshimadzu.com This makes MS/MS a powerful tool for targeted analysis of specific compounds in complex mixtures. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. numberanalytics.comiupac.org This capability is extremely valuable for identifying unknown compounds and confirming the identity of known ones. numberanalytics.comresearchgate.net HRMS instruments, such as those using time-of-flight (TOF) or Orbitrap analyzers, can distinguish between ions with very close mass-to-charge ratios. shimadzu.comnih.gov

The high mass accuracy of HRMS (typically within 1–5 ppm) allows for the confident assignment of elemental formulas to measured ions. rsc.org When combined with fragmentation data from MS/MS, HRMS becomes a powerful tool for the structural elucidation of unknown compounds. numberanalytics.com In the context of (E)-non-3-enal analysis, HRMS can provide unambiguous confirmation of its elemental composition (C9H16O). nih.govnih.gov

Quantitative Method Validation and Performance Metrics (LOD, LOQ, Recovery)

The validation of quantitative analytical methods is crucial to ensure the reliability and accuracy of the results. Key performance metrics include the Limit of Detection (LOD), Limit of Quantitation (LOQ), and recovery.

Limit of Detection (LOD) : The LOD is the lowest concentration of an analyte that can be reliably detected and distinguished from the background noise. quality-pathshala.comwikipedia.org It is often defined as the concentration that produces a signal-to-noise ratio of 3:1. quality-pathshala.com

Limit of Quantitation (LOQ) : The LOQ is the lowest concentration of an analyte that can be quantified with acceptable precision and accuracy. quality-pathshala.comwikipedia.org It is typically higher than the LOD and is often defined as the concentration that gives a signal-to-noise ratio of 10:1 or is calculated based on the standard deviation of replicate measurements at low concentrations. eflm.euyoutube.com

Recovery : Recovery experiments assess the efficiency of the entire analytical procedure, including sample preparation and analysis. It is determined by analyzing a sample spiked with a known amount of the analyte and comparing the measured concentration to the expected concentration. Recovery rates are important for understanding any losses of the analyte during sample processing. nih.gov

These validation parameters are essential for establishing the performance of a quantitative method for (E)-non-3-enal in a specific matrix and ensuring that the reported concentrations are accurate and reliable. For example, a study on the quantitative analysis of suspected allergens in fragrances using comprehensive two-dimensional gas chromatography validated their method by determining LOD, LOQ, linearity, precision, and accuracy. researchgate.net

Table of Research Findings for (E)-non-3-enal and Related Aldehydes:

| Analytical Technique | Matrix | Compound(s) | Key Findings | Reference |

| HS-SPME-GC-FID | Cucumber | (E,Z)-2,6-nonadienal, (E)-2-nonenal | Developed a rapid method for analyzing fresh cucumber flavor compounds. | usda.gov |

| GC-O, GC-MS | Cape Gooseberry | (E)-non-2-enal | Identified as a key odor-active compound with a high odor activity value. | nih.gov |

| GC-MS | Chicken | Nonanal (B32974), (E)-oct-2-enal, (2E)-2-decenal | Monitored changes in volatile aldehydes during early bacterial contamination. | nih.gov |

| GC-MS | Textiles | (E)-non-2-enal | Investigated recovery rates from different fabrics under various storage conditions. | nih.gov |

| GCxGC-MS | Fragrances | (E)-non-2-enal | Validated a quantitative method for the analysis of potential allergens. | researchgate.net |

| GC-MS-O | Mandarin Orange | (E)-non-2-enal | Identified as an odor-active compound contributing to the fruit's aroma. | tandfonline.com |

| GC-O | Zebra Finch Odor | (E)-non-2-enal | Detected as an odor-active compound in whole-body odor samples. | nih.gov |

Sampling and Extraction Methodologies for Volatile Compounds (e.g., HS-SPME)

The accurate analysis of volatile compounds like (E)-non-3-enal is critically dependent on the methods used for their sampling and extraction from various matrices. Headspace Solid-Phase Microextraction (HS-SPME) is a widely adopted technique for the analysis of volatile and semi-volatile organic compounds in gaseous, liquid, and solid samples. scielo.org.pe It is favored for its simplicity, speed, and solvent-free nature, which minimizes sample manipulation and potential contamination. scielo.org.peresearchgate.net

The HS-SPME process involves exposing a fused-silica fiber coated with a stationary phase to the headspace above a sample. Volatile analytes, including aldehydes, partition from the sample matrix into the headspace and are then adsorbed by the fiber coating. After an equilibrium or pre-equilibrium period, the fiber is retracted and transferred to the injection port of a gas chromatograph (GC) for thermal desorption and subsequent analysis, typically by mass spectrometry (MS). pan.olsztyn.plpan.olsztyn.pl

The efficiency of the extraction is influenced by several key parameters that must be optimized for each specific application:

Fiber Coating: The choice of fiber coating is crucial as it determines the selectivity and capacity for target analytes. Mixed-sorbent fibers, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), are often selected for their broad applicability in analyzing a wide range of volatile compounds, including aldehydes. pan.olsztyn.plpan.olsztyn.pl Other coatings like Carbowax/Divinylbenzene (CW/DVB) are also utilized. researchgate.net

Extraction Temperature and Time: Higher temperatures generally increase the vapor pressure of analytes, facilitating their transfer to the headspace and accelerating diffusion. However, excessively high temperatures can alter the sample or degrade thermally labile compounds. Extraction time must be sufficient to allow for adequate adsorption of the analytes onto the fiber. researchgate.netnih.gov

Sample Modification: The addition of salt (e.g., NaCl) to aqueous samples can increase the ionic strength of the solution. scielo.org.pe This "salting-out" effect reduces the solubility of nonpolar volatile compounds, increasing their concentration in the headspace and enhancing extraction efficiency.

The following table summarizes HS-SPME conditions from various studies on volatile compounds, illustrating the range of parameters used.

| Matrix | Fiber Coating | Extraction Temperature (°C) | Extraction Time (min) | Key Findings/Notes | Reference |

|---|---|---|---|---|---|

| Oat Flakes | DVB/CAR/PDMS | Not specified | Not specified | Method developed for qualitative and quantitative analysis of volatile aldehydes formed during lipid oxidation. | pan.olsztyn.plpan.olsztyn.pl |

| Orujo Spirits | 65 µm CW/DVB | 40 | 15 | Optimized for determining 22 volatile compounds, including alcohols, esters, and aldehydes. | researchgate.net |

| Jabuticaba Fruit | CAR/PDMS | 42 | 30 | Optimal conditions determined using response surface methodology; 5% NaCl was added. | scielo.org.pe |

| Infant Nutrition Package | Not specified | 70 | 30 | Sample was pre-equilibrated at 50°C for 35 min before extraction. | nih.gov |

Targeted and Non-Targeted Analytical Strategies for Metabolomic Profiling

Metabolomic profiling provides a comprehensive snapshot of the small-molecule metabolites present in a biological system, offering insights into its physiological state. nih.govnih.gov This can be approached using either targeted or non-targeted strategies, both of which are applicable to the study of (E)-non-3-enal.

Non-Targeted Metabolomics: This exploratory approach aims to detect and measure as many metabolites as possible in a sample to generate a broad metabolic profile. nih.gov It is particularly useful for biomarker discovery and for understanding global metabolic responses to stimuli or disease. nih.govnih.gov In this strategy, high-resolution mass spectrometry platforms, such as time-of-flight (TOF-MS) or Orbitrap-MS, are used to acquire data on thousands of ions. acs.org The detected ions are then compared against metabolic databases for putative identification based on accurate mass, though confirmation with authentic standards is required. acs.org A non-targeted analysis of a sample containing (E)-non-3-enal would aim to detect it along with hundreds or thousands of other compounds, potentially revealing correlations between (E)-non-3-enal and other metabolic pathways.

Targeted Metabolomics: This hypothesis-driven approach focuses on the precise and accurate quantification of a predefined set of metabolites, such as (E)-non-3-enal and related lipid peroxidation products. This strategy offers higher sensitivity, specificity, and quantitative accuracy compared to non-targeted methods. It is the preferred method when the compounds of interest are already known. Techniques like triple quadrupole mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode are commonly employed. In the context of flavor and aroma analysis, targeted approaches like Aroma Extract Dilution Analysis (AEDA) are used to identify key odor-active compounds, which are then quantified to determine their Odor Activity Values (OAVs). ebi.ac.ukscribd.com (E)-non-2-enal, a structural isomer of (E)-non-3-enal, has been identified as a key aroma compound in various foods using this concept. ebi.ac.ukresearchgate.net

The table below compares the two metabolomic strategies in the context of analyzing (E)-non-3-enal.

| Feature | Targeted Strategy | Non-Targeted Strategy |

|---|---|---|

| Objective | Quantify a predefined list of specific compounds (e.g., (E)-non-3-enal). | Identify and relatively quantify as many compounds as possible in a sample. |

| Approach | Hypothesis-driven. | Exploratory, hypothesis-generating. |

| Selectivity & Sensitivity | High. Optimized for specific analytes. | Lower. Aims for broad coverage. |

| Quantification | Absolute and accurate. | Relative (can be absolute if standards are used). |

| Typical Instrumentation | Triple Quadrupole MS (LC-MS/MS), GC-MS. | High-Resolution MS (TOF, Orbitrap). |

| Application for (E)-non-3-enal | Accurate quantification in food aroma studies or as a biomarker. | Discovery of metabolic pathways associated with (E)-non-3-enal formation or effects. |

Application of Isotopic Labeling in Analytical Studies

Isotopic labeling is a powerful technique used to enhance the accuracy of quantification and to trace the metabolic fate of compounds. taylorandfrancis.comsigmaaldrich.com It involves replacing one or more atoms in a molecule with their stable, heavier isotopes (e.g., ¹H with ²H, ¹²C with ¹³C, or ¹⁴N with ¹⁵N). taylorandfrancis.com

The most significant application of isotopic labeling for the quantification of (E)-non-3-enal is the Stable Isotope Dilution Assay (SIDA). ebi.ac.uk This method is considered the gold standard for quantification in mass spectrometry due to its high precision and accuracy. The SIDA workflow involves synthesizing an isotopically labeled version of the analyte—in this case, (E)-non-3-enal—to be used as an internal standard. A known quantity of this labeled standard is added to the sample at the earliest stage of preparation.

The labeled internal standard is chemically identical to the native analyte and thus behaves identically during extraction, derivatization, and chromatographic separation. taylorandfrancis.com Any sample loss during workup will affect both the native analyte and the labeled standard equally. The mass spectrometer can distinguish between the native and labeled forms based on their mass difference. By measuring the ratio of the signal from the native analyte to that of the labeled standard, the exact concentration of the native (E)-non-3-enal in the original sample can be calculated with high accuracy, correcting for any procedural losses. ebi.ac.ukacs.org

Beyond quantification, isotopic labeling is instrumental in mechanistic and metabolic studies. nih.govnih.gov For example, by exposing a biological system to a labeled precursor, researchers can trace the atoms through metabolic pathways to identify the products formed from that precursor. wikipedia.org This could be used to elucidate the specific enzymatic or oxidative pathways that lead to the formation of (E)-non-3-enal from larger lipid molecules.

The general workflow for quantification using a Stable Isotope Dilution Assay is outlined below.

| Step | Description |

|---|---|

| 1. Standard Synthesis | An isotopically labeled version of (E)-non-3-enal (e.g., containing ¹³C or ²H) is chemically synthesized. |

| 2. Spiking | A precise, known amount of the labeled internal standard is added to the sample before any extraction or cleanup steps. |

| 3. Sample Preparation | The sample is subjected to extraction (e.g., HS-SPME), cleanup, and concentration. Both the native analyte and the labeled standard are treated identically. |

| 4. Instrumental Analysis | The prepared sample is analyzed by GC-MS or LC-MS. The mass spectrometer is set to monitor the mass-to-charge ratios for both the native and labeled forms of (E)-non-3-enal. |

| 5. Quantification | The ratio of the chromatographic peak areas of the native analyte to the labeled standard is determined. This ratio is used in a calibration curve to calculate the exact concentration of the native (E)-non-3-enal in the original sample. |

Biological and Ecological Functions of E Non 3 Enal

Role in Plant Defense and Communication Signaling

Plants, being stationary organisms, have developed sophisticated chemical defense systems to fend off herbivores and pathogens. nih.gov Volatile compounds like (E)-non-3-enal are key components of this defense arsenal, acting both within the plant and as signals to other plants.

When a plant is damaged, it releases a blend of VOCs, which includes a group of compounds known as green leaf volatiles (GLVs). researchgate.net These are typically six-carbon (C6) aldehydes and alcohols. (E)-non-3-enal is a nine-carbon (C9) aldehyde, a lipid-derived compound that functions similarly to its more studied C6 counterparts like (E)-2-hexenal. researchgate.netmdpi.com Exposing plants to these aldehydes can trigger the activation of defense-related genes. mdpi.com This leads to the production of secondary metabolites and the reinforcement of physical barriers, such as the lignification of leaf tissues, which makes the plant more resistant to further attacks. mdpi.com For example, treatment of Arabidopsis with C6 aldehydes induces the expression of several defense-related genes, including those involved in producing phytoalexins, which are antimicrobial compounds. mdpi.com This induced resistance helps the plant to counteract pathogens and deter herbivores. mdpi.com

One of the most fascinating roles of plant volatiles is their ability to act as airborne signals, facilitating communication between different plants. scitechdaily.comeurekalert.org When a plant is attacked by an insect, it releases a specific bouquet of volatiles, including aldehydes. scitechdaily.com Neighboring plants, even of different species, can "eavesdrop" on these chemical cues. nih.gov Upon perceiving these signals, the receiving plants can activate their own defense systems in preparation for a potential threat before they are actually attacked. eurekalert.orgchemistryviews.org

This airborne communication was visualized in studies using Arabidopsis, where exposure to GLVs like (Z)-3-hexenal and (E)-2-hexenal from a damaged plant induced calcium (Ca²⁺) signals in the leaves of neighboring, undamaged plants. scitechdaily.comeurekalert.org This rapid internal signaling cascade initiates the transcription of defense genes. chemistryviews.org The stomata, or pores on the leaf surface, act as the gateway for these volatile signals to enter the plant tissue. eurekalert.orgchemistryviews.org While most research has focused on C6 GLVs, it is understood that the entire blend of emitted volatiles, which can include C9 aldehydes like (E)-non-3-enal, contributes to this complex communication network.

This priming effect is often mediated through interactions with key plant hormone signaling pathways, such as those involving jasmonic acid (JA) and salicylic (B10762653) acid (SA). researchgate.netoup.com For instance, maize seedlings exposed to GLVs showed a subsequent burst in JA production. mdpi.com By influencing these hormonal pathways, compounds like (E)-non-3-enal help the plant to fine-tune its defense strategy, conserving resources until an attack is imminent. This modulation is crucial for balancing the trade-off between growth and defense.

Semiochemical Activity in Insect-Plant Interactions

(E)-non-3-enal and related compounds function as semiochemicals—chemicals that mediate interactions between organisms. mdpi.com In the context of insect-plant relationships, these volatiles can act as attractants or repellents, profoundly influencing insect behavior.

The blend of volatiles released by a plant provides crucial information for insects searching for food (foraging) or a place to lay their eggs (oviposition). numberanalytics.cominrae.fr Aldehydes are important components of this chemical signature. Research has shown that a blend of four aldehydes—hexanal, (E)-hex-2-enal, (E)-non-2-enal, and (E,Z)-nona-2,6-dienal—released from the roots of barley and maize is attractive to foraging wireworms (Agriotes sordidus), a soil-dwelling pest. researchgate.net The isomer (E)-non-2-enal has also been found to elicit an antennal response in the African fruit fly (Ceratitis fasciventris), indicating that the insect can detect it and likely uses it as a cue. senasica.gob.mx

Conversely, for many herbivorous insects, the presence of certain volatiles indicates that a plant is already damaged and is a poor-quality host. This can deter females from laying eggs. nih.govscispace.com For example, female moths often avoid plants that are releasing high levels of HIPVs, as this signals competition from other larvae and the likely presence of predators. scispace.com The specific ratio of different volatile isomers, such as the (Z)-3 and (E)-2 forms of hexenal, can provide detailed information to moths about the nature of the plant damage, influencing their oviposition choices. nih.gov

Influence of Root-Emitted Aldehydes on Wireworm Foraging

| Compound | Plant Source | Observed Effect on Wireworm (Agriotes sordidus) |

|---|---|---|

| Hexanal | Barley, Maize | Attraction (as part of a blend) |

| (E)-Hex-2-enal | Barley, Maize | Attraction (as part of a blend) |

| (E)-Non-2-enal | Barley, Maize | Attraction (as part of a blend) |

| (E,Z)-Nona-2,6-dienal | Barley, Maize | Attraction (as part of a blend) |

When a plant is attacked by an herbivore, it releases a complex mixture of chemicals known as herbivore-induced plant volatiles (HIPVs). nih.gov This response is more specific than the volatiles released from simple mechanical damage. nih.gov The HIPV blend includes the rapid release of GLVs from damaged cell membranes, followed by the synthesis of other compounds like terpenes and benzenoids. nih.gov

Aldehydes, including C9 variants, are a characteristic component of this induced response. The specific composition of the HIPV blend can vary depending on the plant and herbivore species involved. nih.gov This specificity is crucial because it provides reliable information to the natural enemies of the herbivores, such as parasitic wasps and predatory mites. nih.govresearchgate.net These "bodyguards" use the HIPVs as cues to locate their prey, thus providing an indirect defense for the plant. nih.gov Therefore, the emission of (E)-non-3-enal as part of the HIPV bouquet contributes to a complex tritrophic interaction involving the plant, the herbivore, and the herbivore's natural enemy.

General Plant Responses to Green Leaf Volatiles (GLVs)

| GLV Type | Example Compound | Observed Plant Response |

|---|---|---|

| C6 Aldehydes | (Z)-3-Hexenal | Induction of Ca²⁺ signals, defense gene expression, priming |

| (E)-2-Hexenal | Induction of defense and stress-related genes, antimicrobial activity | |

| C6 Alcohols | (Z)-3-Hexenol | Induction of defense genes, priming for enhanced defense |

| C6 Esters | (Z)-3-Hexenyl acetate (B1210297) | Induction of defense genes, priming |

Interactions with Entomopathogenic Microbes

Entomopathogenic fungi are microorganisms that are parasitic to insects, often leading to their death, and are utilized as biological pesticides in agriculture. nih.gov These fungi, such as those from the genera Beauveria and Metarhizium, are considered important agents for managing insect pests. nih.govmdpi.com The life cycle of these fungi typically begins with the adhesion of spores to the insect's cuticle. mdpi.com Upon germination, they produce a variety of enzymes that degrade the cuticle, allowing the fungal hyphae to penetrate the insect's body cavity (hemocoel). nih.govmdpi.com Once inside, the fungus proliferates, leading to nutrient depletion, tissue disruption, and the production of toxins, which ultimately kills the host insect. nih.govmdpi.com

Volatile organic compounds (VOCs) released by plants can influence entomopathogenic fungi. mdpi.com While VOCs from healthy plants may sometimes suppress the sporulation of these fungi, compounds emitted from plants damaged by herbivores can promote their growth. mdpi.com Recent research has revealed that many entomopathogenic fungi can also exist as endophytes, living within plant tissues without causing disease, and can even act as antagonists to plant pathogens and promote plant growth. researchgate.net This dual role highlights the complex interactions between plants, insects, and these specialized fungi. researchgate.net The effectiveness of entomopathogenic fungi as biocontrol agents can be influenced by various environmental factors and their interactions with other organisms in the ecosystem. researchgate.netresearchgate.net

Contribution to Volatile Profiles in Food Systems (excluding human sensory evaluation)

Formation and Stability in Plant-Based Food Matrices

The processing of plant-based foods can also significantly impact the formation and stability of aldehydes like (E)-non-3-enal. For example, high hydrostatic pressure (HHP) treatment, a non-thermal food preservation method, can lead to an increase in the total content of aldehydes in some food matrices due to the oxidation of free fatty acids during storage. nih.gov Conversely, fermentation of legume-based beverages with specific lactic acid bacteria has been shown to reduce the concentration of certain aldehydes, including hexanal, which is formed through similar lipid oxidation pathways. nih.gov

Precursor Transformation and Metabolite Profiles in Food Processing

Food processing techniques can significantly alter the metabolic profile of food products, leading to the transformation of precursors and the formation of new metabolites. mdpi.com (E)-non-3-enal is derived from the oxidation of polyunsaturated fatty acids. The initial step in this process is the formation of hydroperoxides, which are then cleaved to form various aldehydes. nih.govnih.gov

During processes like fermentation, the metabolic activity of microorganisms can transform these aldehydes into other compounds. For example, in the fermentation of legume-based substrates, aldehydes can be reduced to their corresponding alcohols or oxidized to acids. nih.gov In winemaking, the concentration of green-smelling aldehydes like (3Z)-hex-3-enal decreases significantly during mashing and fermentation, while yeast metabolites increase. acs.org Similarly, in the production of other fermented beverages, precursors like (E)-hex-2-enal can be metabolized by yeast. oup.com The specific transformations and resulting metabolite profiles are dependent on the microorganisms used and the processing conditions. nih.govmdpi.com Non-enzymatic reactions, such as those occurring during thermal processing, also contribute to the formation and transformation of volatile compounds. nih.gov

Microbiome-Host Interactions and Chemical Ecology

Impact of Plant-Associated Microbes on (E)-Non-3-enal Emission

Plant-associated microbes play a crucial role in mediating a plant's interaction with its environment, including its defense mechanisms and growth. nih.govnih.gov These microbes can influence the emission of plant volatile organic compounds (VOCs), which are involved in signaling and defense. mdpi.com The production of VOCs by plants can be altered in response to microbial colonization. nih.govnih.gov

Beneficial microbes can enhance plant growth and stress tolerance through various mechanisms, such as improving nutrient uptake and producing plant hormones. scienceopen.commdpi.com This enhanced physiological state can indirectly affect the profile of emitted VOCs. Furthermore, some plant-associated bacteria can directly influence plant defense responses, including the production of defense-related compounds. frontiersin.org For instance, inoculation of aspen genotypes with certain bacteria has been shown to alter the content of secondary metabolites like phenols and flavonoids. mdpi.com While direct evidence for the impact of specific microbes on (E)-non-3-enal emission is specific, the established ability of microbes to modulate plant metabolic pathways suggests a potential for such influence. nih.govnih.gov

Microbial Biosynthesis of Volatile Aldehydes in Ecological Niches

Microorganisms are capable of producing a wide array of volatile organic compounds (VOCs), including aldehydes, which play significant roles in microbial interactions and ecological processes. walshmedicalmedia.comnih.gov The specific profile of VOCs produced by a microbe can be a distinctive biochemical signature. walshmedicalmedia.com The biosynthesis of these volatiles is influenced by the microbe's metabolic pathways, the available substrates, and the environmental conditions of its ecological niche. nih.govresearchgate.net

Volatile aldehydes in microbes are often formed through the metabolism of fatty acids and amino acids. researchgate.net For example, intermediates from the oxidation of fatty acids can be precursors for long-chain alcohols and ketones, while amino acids can be transformed into aldehydes. researchgate.net The production of these compounds can differ between various microbial groups, such as bacteria and fungi, and can be specific to certain habitats like the rhizosphere. frontiersin.org These microbial volatiles can mediate interactions between different microorganisms and between microbes and plants, influencing processes like plant growth and pathogen inhibition. frontiersin.orgapsnet.org

Interactive Data Table: Research Findings on (E)-Non-3-enal and Related Compounds

| Compound | Food Matrix/System | Processing/Interaction | Observed Effect | Reference |

| Aldehydes (general) | Red Plum Puree | High Hydrostatic Pressure (400 MPa/5 min) | 7.2% increase in total aldehydes | nih.gov |

| Aldehydes (general) | Lupin Protein Isolate | Fermentation with Lactobacillus and Staphylococcus | Identification of fatty smelling aroma-active aldehydes | nih.gov |

| Hexanal | Legume-based beverages | Lactic Acid Fermentation | Reduction in concentration | nih.gov |

| (3Z)-hex-3-enal | Dornfelder Grape Juice | Mashing and Fermentation | Considerable decrease in concentration | acs.org |

| (E)-non-2-enal | Lupin Protein Isolate | N/A (Analysis of isolate) | Identified as a fatty/cardboard-like aroma compound | nih.gov |

| (E,Z)-nona-2,4-dienal | Lupin Protein Isolate | N/A (Analysis of isolate) | Identified as a fatty/cucumber-like/cardboard-like aroma compound | nih.gov |

Metabolic Transformations and Enzymatic Regulation Studies

Enzymatic Pathways Governing Aldehyde Formation and Degradation

The biosynthesis and catabolism of (E)-non-3-enal are tightly regulated by specific enzymes that control its formation from lipid precursors and its subsequent conversion into other molecules.

Detailed Mechanistic Studies of Lipoxygenase (LOX) Isozymes

Lipoxygenases (LOXs) are a family of non-heme iron-containing enzymes that play a pivotal role in the formation of (E)-non-3-enal by catalyzing the hydroperoxidation of polyunsaturated fatty acids. researchgate.net These enzymes exhibit both regio- and stereospecificity, inserting molecular oxygen at specific positions within the fatty acid chain. researchgate.net The formation of (E)-non-3-enal is initiated by the action of specific LOX isozymes on fatty acids like linoleic and linolenic acid. researchgate.netmdpi.com

The mechanism involves the abstraction of a hydrogen atom from a bis-allylic methylene (B1212753) group of the fatty acid, leading to the formation of a fatty acid radical. This radical then reacts with molecular oxygen to form a hydroperoxy radical, which is subsequently reduced to a hydroperoxide. Specifically, 9-lipoxygenase (9-LOX) acts on linoleic acid to produce 9-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9-HPODE), a key precursor for C9 aldehydes. researchgate.netmdpi.com Studies have shown that different LOX isozymes can be allosterically regulated, affecting their catalytic activity and product specificity. For instance, ATP has been shown to act as an allosteric activator for human 5-LOX, influencing the production of its downstream products. nih.gov The activity and expression of LOX isozymes are often induced by developmental cues or environmental stresses, such as wounding or pathogen attack, leading to a transient increase in the production of oxylipins, including the precursors to (E)-non-3-enal. researchgate.net

Hydroperoxide Lyase (HPL) Action and Regulation

Following the formation of fatty acid hydroperoxides by LOX, hydroperoxide lyase (HPL) catalyzes the cleavage of these molecules to form short-chain aldehydes and oxoacids. mdpi.com HPLs are members of the cytochrome P450 family (CYP74). nih.gov Based on their substrate specificity, HPLs are categorized into 13-HPLs and 9/13-HPLs. nih.gov

The formation of C9 aldehydes, including (E)-non-3-enal, is specifically catalyzed by 9-HPLs which act on 9-hydroperoxide substrates. mdpi.com For example, 9-HPL cleaves 9-HPODE to produce (Z)-non-3-enal and 9-oxononanoic acid. vscht.cz The initially formed (Z)-non-3-enal can then isomerize to the more stable (E)-non-3-enal. The expression and activity of HPL genes are regulated in plants and can be influenced by factors such as fruit ripening and tissue damage. nih.govworkshop-lipid.eu The availability of the 9-hydroperoxide substrate, which is controlled by the upstream LOX pathway, is a key determinant of the in vivo profile of the resulting aldehydes. nih.gov

Aldehyde Reductase and Dehydrogenase Activities in Catabolism

The breakdown of (E)-non-3-enal is primarily carried out by two classes of enzymes: aldehyde reductases and aldehyde dehydrogenases. These enzymes are crucial for detoxifying aldehydes, which can be reactive and potentially harmful to cells. ukrbiochemjournal.orgtandfonline.com

Aldehyde reductases , such as aldose reductase, catalyze the NADPH-dependent reduction of the aldehyde group of (E)-non-3-enal to its corresponding alcohol, (E)-non-3-en-1-ol. uniprot.orgnih.gov These enzymes can act on a variety of saturated and unsaturated aldehydes. uniprot.org For example, an NADPH-dependent aldehyde reductase from Arabidopsis thaliana (AtChlADR1) has been shown to use (E)-2-nonenal as a substrate. uniprot.org

Non-Enzymatic Processes in (E)-Non-3-enal Turnover

In addition to enzymatic regulation, the concentration of (E)-non-3-enal is also influenced by non-enzymatic chemical reactions and the broader cellular environment, particularly under conditions of oxidative stress.

Chemical Reactivity and Spontaneous Isomerization

(E)-non-3-enal, as an α,β-unsaturated aldehyde, possesses inherent chemical reactivity. The conjugated system of the double bond and the carbonyl group makes it susceptible to nucleophilic attack. This reactivity allows it to form adducts with cellular nucleophiles such as the side chains of amino acids in proteins. researchgate.net

Furthermore, aldehydes can undergo spontaneous isomerization. For instance, (Z)-isomers of aldehydes, which may be the initial products of HPL action, can spontaneously convert to the more thermodynamically stable (E)-isomers. researchgate.net The rate of these non-enzymatic reactions can be influenced by factors such as pH and temperature. researchgate.netresearchgate.net

Influence of Oxidative Stress on Metabolic Byproducts

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, can significantly impact the formation of (E)-non-3-enal. jceionline.org ROS can initiate lipid peroxidation, a non-enzymatic process that leads to the oxidative degradation of polyunsaturated fatty acids, generating a complex mixture of aldehydes, including nonenals. nih.govnih.gov

Under conditions of oxidative stress, the increased production of lipid hydroperoxides provides more substrate for both enzymatic (HPL) and non-enzymatic breakdown, leading to an increase in aldehyde byproducts. workshop-lipid.eu This can overwhelm the cellular detoxification systems, such as aldehyde dehydrogenases and reductases, leading to an accumulation of reactive aldehydes. ukrbiochemjournal.org This accumulation can, in turn, contribute to cellular damage by reacting with proteins and other macromolecules. jceionline.org

Genetic and Molecular Regulation of (E)-Non-3-enal Biosynthesis

The biosynthesis of the C9 aldehyde (E)-non-3-enal is a complex, multi-step process that is tightly controlled at both the genetic and molecular levels. This regulation ensures that the compound is produced in specific tissues at appropriate times and in response to various internal and external cues. The primary route for its formation is the lipoxygenase (LOX) pathway, which utilizes polyunsaturated fatty acids as precursors. Key enzymatic steps are catalyzed by lipoxygenases (LOXs) and hydroperoxide lyases (HPLs), and the expression of the genes encoding these enzymes is a critical point of control.

Gene Expression and Enzyme Activity Modulation

The production of (E)-non-3-enal is directly dependent on the coordinated expression and activity of several key enzymes. The core pathway involves the oxygenation of linoleic or linolenic acid by a 9-lipoxygenase (9-LOX) to form a 9-hydroperoxide intermediate. This intermediate is then cleaved by a specific 9-hydroperoxide lyase (9-HPL) to yield C9 aldehydes, including (Z)-3-nonenal. wikipedia.org Subsequently, an isomerase can convert the (Z)-isomer to the (E)-isomer, (E)-non-3-enal. The regulation of the genes encoding these enzymes, as well as the availability of the fatty acid precursors, are crucial for modulating the final output of (E)-non-3-enal.

Key Enzymes and Genes in (E)-Non-3-enal Biosynthesis

The synthesis of C9 aldehydes is primarily governed by the CYP74C subfamily of hydroperoxide lyases, which exhibit 9-HPL activity. mdpi.com Studies have successfully cloned and characterized these genes from various plant species, demonstrating their direct role in C9 aldehyde production.

For example, a 9-HPL gene isolated from almonds (a member of the CYP74C family) was expressed in E. coli. The resulting recombinant enzyme was shown to produce (2E)-nonenal, a close isomer of (E)-non-3-enal, confirming its function in the C9 aldehyde pathway. oup.com This highlights that the expression level of the 9-HPL gene is a fundamental determinant of C9 aldehyde synthesis capacity. oup.com

Further evidence for the importance of gene expression comes from transgenic studies. When a cucumber 9-HPL gene was introduced into tomato plants, which normally produce very low levels of C9 aldehydes, the transgenic plants gained a high capacity to form these compounds upon the addition of the precursor, linoleic acid. acs.org This demonstrates that the presence and activity of the 9-HPL enzyme, dictated by its gene expression, is a critical limiting factor.

The modulation of precursor availability through genetic engineering also profoundly impacts the volatile profile. Overexpression of ω-3 fatty acid desaturase genes (FAD3 and FAD7), which convert linoleic acid (18:2) to α-linolenic acid (18:3), has been shown to alter the ratio of C6 aldehydes derived from these precursors in tomatoes. nih.gov This principle of regulating upstream genes to control substrate pools is equally applicable to the biosynthesis of C9 aldehydes.

The final step, the isomerization from (Z)-3-nonenal to (E)-non-3-enal, is also under enzymatic control. While the specific isomerase for nonenal has not been fully characterized, research on C6 volatiles has identified (Z)-3:(E)-2-hexenal isomerases. researchgate.net These enzymes, belonging to the cupin superfamily, are responsible for the formation of (E)-2-hexenal. researchgate.net It is highly probable that a homologous isomerase enzyme is responsible for the formation of (E)-non-3-enal, representing another point of molecular regulation.

| Enzyme/Gene Family | Function in (E)-Non-3-enal Pathway | Regulatory Impact |

| Fatty Acid Desaturase (FAD) | Converts linoleic acid (18:2) to α-linolenic acid (18:3). | Modulates the availability of precursors for the LOX pathway, thereby influencing the final aldehyde profile. nih.gov |

| 9-Lipoxygenase (9-LOX) | Catalyzes the specific oxygenation of fatty acids at the 9th carbon to form 9-hydroperoxides. | The first committed step; its expression and specificity determine the entry of substrates into the C9 aldehyde pathway. nih.gov |

| 9-Hydroperoxide Lyase (9-HPL) | Cleaves 9-hydroperoxides to form C9 aldehydes (e.g., (Z)-3-nonenal). | A key control point; its expression is often tissue-specific and developmentally regulated, directly controlling C9 aldehyde output. oup.comacs.org |

| Enal Isomerase | Isomerizes (Z)-3-nonenal to (E)-non-3-enal. | Determines the final isomeric ratio of the nonenal product, affecting the aroma profile. Expression can be induced by stress. wikipedia.orgresearchgate.net |

Environmental and Developmental Influences on Production

The biosynthesis of (E)-non-3-enal is not static; it is dynamically influenced by the plant's developmental stage and a variety of environmental stimuli. These factors often exert their control by modulating the expression of the key biosynthetic genes described above.

Developmental Regulation

The production of C9 aldehydes, including (E)-non-3-enal, is often tightly linked to specific developmental processes, particularly fruit ripening and seed development.

Fruit Ripening: In cucumber, HPL enzyme activity and the relative proportion of C9 aldehydes change significantly as the fruit develops. mdpi.com In peach fruit, the expression of the fatty acid desaturase gene PpFAD3-1, which provides precursors for the LOX pathway, increases more than 250-fold during postharvest ripening, correlating with the production of fatty-acid-derived volatiles. researchgate.net

Seed Development: In almonds, the expression of the 9-HPL gene is highly specific to the early stages of seed development. This gene expression pattern correlates directly with the measured enzyme activity and the production of C9 volatile aldehydes. oup.com

These examples demonstrate that the genes controlling (E)-non-enal production are under strict transcriptional control during plant development, ensuring the compound is produced to serve specific functions at different life stages, such as attracting seed dispersers. asps.org.au

Environmental Influences

Plants adjust their volatile emissions in response to both biotic and abiotic stresses. The production of (E)-non-3-enal can be significantly altered by these environmental factors, often as part of a broader defense or signaling response.

Biotic Stress: Infestation of olive fruits by the olive fruit fly (Bactrocera oleae) leads to modified expression of key genes within the LOX pathway, resulting in an altered profile of volatile compounds. mdpi.com Mechanical wounding has also been shown to enhance the gene expression of enal isomerases in Solanaceae plants, which would favor the production of (E)-isomers. researchgate.net

Abiotic Stress: Environmental stresses such as drought, extreme temperatures, and nutrient deficiencies can trigger changes in plant secondary metabolism. mdpi.comnih.gov These stresses can induce the production of signaling molecules like ethylene (B1197577). mdpi.com Hormonal treatments with ethylene and auxin have been shown to alter the volatile profile of tomatoes, affecting the accumulation of fatty-acid-derived compounds including the C9 aldehyde (E)-4-non-enal, a close isomer of (E)-non-3-enal. frontiersin.org Furthermore, environmental stress can activate detoxification pathways, such as those involving glutathione (B108866) S-transferase, which can enhance the biosynthesis of flavor precursors. researchgate.net

| Factor | Influence on (E)-Non-3-enal Production | Underlying Mechanism |

| Fruit Ripening | Production often increases during ripening stages. | Upregulation of biosynthetic genes (e.g., FADs, HPLs) as part of the genetically programmed ripening process. mdpi.comresearchgate.net |

| Seed Development | Production is often specific to certain developmental stages. | Temporally specific expression of key genes like 9-HPL. oup.com |

| Wounding/Herbivory | Production can be induced as a defense response. | Increased expression of LOX, HPL, and isomerase genes. researchgate.netmdpi.com |

| Drought/Temperature Stress | Production can be altered. | Stress-induced hormonal signaling (e.g., ethylene) can modulate the expression of genes in the LOX pathway. mdpi.comfrontiersin.org |

Environmental Fate, Transport, and Degradation of E Non 3 Enal

Environmental Distribution and Persistence in Ecosystems

The distribution and persistence of (E)-non-3-enal are determined by how it partitions among different environmental media and the rates at which it is degraded.

The partitioning of a chemical in the environment describes its tendency to move between air, water, soil, and biota. This behavior is largely predicted by its key physicochemical properties. For (E)-non-3-enal, these properties suggest it is a semi-volatile compound capable of distributing across all environmental compartments.

Key estimated physicochemical properties that govern the environmental partitioning of (E)-non-3-enal are summarized in the table below.

| Property | Estimated Value | Reference | Implication for Partitioning |

| Molecular Weight | 140.22 g/mol | nih.gov | Influences diffusion and transport rates. |

| Log Kow (XLogP3-AA) | 2.8 | nih.gov | Indicates a moderate tendency to adsorb to organic carbon in soil and sediment and a potential for bioaccumulation in aquatic organisms. |

| Water Solubility | 204.9 mg/L at 25°C | Moderate solubility allows for presence and transport in the aqueous phase. | |

| Vapor Pressure | 0.396 mmHg at 25°C | Suggests a moderate volatility, allowing for partitioning into the atmosphere from surface water and soil. | |

| Henry's Law Constant | Not available (Est.) | This value, if estimated, would quantify the partitioning between air and water. Given the moderate vapor pressure and water solubility, a tendency for volatilization from water is expected. | |

| Soil Adsorption Coeff. (Koc) | Not available (Est.) | This value, estimated from Log Kow, would quantify sorption to soil organic matter. A Log Kow of 2.8 suggests moderate binding to soil and sediment. |

The octanol-water partition coefficient (Log Kow) of approximately 2.8 suggests that (E)-non-3-enal has a moderate affinity for organic phases. nih.gov Consequently, in aquatic systems, it will not only dissolve in the water column but also partition into sediments and suspended organic matter. Similarly, in terrestrial environments, it is expected to show moderate adsorption to soil organic carbon. researchgate.net Its vapor pressure indicates that volatilization from soil and water surfaces is a significant transport process, leading to its distribution into the atmosphere. nih.gov

Due to the complexity of environmental systems, computational models are essential tools for predicting the fate and distribution of chemicals. ecetoc.org Quantitative Structure-Activity Relationship (QSAR) models are a primary approach, using a chemical's structure to predict its properties and environmental behavior. researchgate.netaftonchemical.com

A widely used tool for this purpose is the U.S. Environmental Protection Agency's EPI (Estimation Programs Interface) Suite™. chemsafetypro.comepisuite.dev This software suite contains various QSAR-based programs to estimate physicochemical properties and environmental fate endpoints. chemistryforsustainability.org For instance, KOWWIN™ estimates the log octanol-water partition coefficient, AOPWIN™ estimates atmospheric oxidation rates, and KOCWIN™ predicts the soil adsorption coefficient. chemsafetypro.comepisuite.dev

These estimated properties serve as inputs for multimedia environmental fate models, such as the Level III fugacity model included in EPI Suite™. episuite.devethz.ch A Level III model calculates the steady-state distribution of a chemical among interconnected environmental compartments (air, water, soil, sediment), considering transport and degradation processes. ethz.ch Such models provide a holistic view of a chemical's likely environmental distribution, identifying the compartments where it is most likely to accumulate.

Abiotic Degradation Pathways

Abiotic degradation involves the transformation of a chemical through non-biological processes, such as reactions with sunlight or water.

In the atmosphere, the most significant abiotic degradation pathway for (E)-non-3-enal is phototransformation, which involves reactions with photochemically produced oxidants.

Reaction with Hydroxyl Radicals (OH): The primary atmospheric sink for most aldehydes is their reaction with hydroxyl radicals (•OH). acs.orgscielo.org.mx This reaction can proceed through two main mechanisms for an unsaturated aldehyde: abstraction of the hydrogen atom from the aldehyde (-CHO) group or the addition of the •OH radical to the carbon-carbon double bond. scielo.org.mxresearchgate.net Both pathways lead to the rapid degradation of the molecule. The atmospheric half-life of (E)-non-3-enal due to this reaction is expected to be on the scale of hours.

Reaction with Ozone (O₃): As an unsaturated compound, (E)-non-3-enal is also susceptible to degradation via ozonolysis, where ozone attacks the double bond. A study on a series of related α,β-unsaturated aldehydes, including 2-nonenal, measured the rate constants for their reaction with ozone and confirmed the formation of glyoxal (B1671930) as a major product. ucar.edu For 2-nonenal, the measured rate constant was 1.6 x 10⁻¹⁹ cm³ molecule⁻¹ s⁻¹. ucar.edu While slower than the OH radical reaction, ozonolysis can be a relevant degradation pathway in certain atmospheric conditions.

Direct Photolysis: Direct photolysis occurs when a molecule absorbs sunlight directly, leading to its decomposition. Carbonyl compounds can absorb UV light, which can lead to cleavage of the bonds adjacent to the carbonyl group (a Norrish type I reaction). slideshare.net However, for aldehydes in the troposphere, degradation via reaction with OH radicals is typically much faster and more significant than direct photolysis. researchgate.net

Hydrolysis is a chemical transformation process in which water reacts with a substance to break it down. For (E)-non-3-enal, which lacks readily hydrolyzable groups like esters or amides, hydrolysis is not considered a significant environmental degradation pathway. The aldehyde group can undergo reversible hydration in water, but this does not lead to the breakdown of the molecule's carbon backbone. Therefore, (E)-non-3-enal is expected to be chemically stable with respect to hydrolysis under typical environmental pH conditions (pH 4-9).

Biotic Degradation and Microbial Transformation

The primary mechanism for the removal of (E)-non-3-enal from soil and water is biotic degradation by microorganisms. Microbes have evolved diverse enzymatic pathways to break down organic compounds for use as sources of carbon and energy. youtube.com

While the specific metabolic pathway for (E)-non-3-enal has not been fully elucidated, the degradation of similar α,β-unsaturated aldehydes is known to proceed via several key steps:

Detoxification and Initial Transformation: α,β-unsaturated aldehydes are reactive and can be toxic to microorganisms. The initial step in their degradation often involves enzymatic transformation to less reactive molecules. asm.org This can occur through two main routes:

Reduction of the C=C Double Bond: Many bacteria and fungi possess flavin-dependent ene reductases, part of the Old Yellow Enzyme (OYE) family, which catalyze the reduction of the activated carbon-carbon double bond to yield the corresponding saturated aldehyde (nonanal). asm.org

Reduction of the Aldehyde Group: Aldehyde reductases can reduce the aldehyde to its corresponding primary alcohol, (E)-non-3-en-1-ol.

Oxidation to a Carboxylic Acid: Alternatively, aldehyde dehydrogenases or other oxidative enzymes can convert the aldehyde group directly to a carboxylic acid, forming (E)-non-3-enoic acid. Studies have shown that bacterial luciferases can catalyze the monooxygenation of long-chain α,β-unsaturated aldehydes to their corresponding acids. nih.gov

Metabolism of the Carbon Chain: Once converted to a saturated aldehyde, alcohol, or carboxylic acid, the nine-carbon chain can be further metabolized through well-established pathways. unesp.br For the carboxylic acid, this would likely involve the β-oxidation pathway, where the fatty acid chain is sequentially shortened by two-carbon units, producing acetyl-CoA. The acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle for complete mineralization to carbon dioxide and water. mdpi.com

This sequence of detoxification followed by assimilation into central metabolic pathways allows microorganisms to efficiently degrade (E)-non-3-enal, preventing its long-term persistence in soil and aquatic environments. nih.gov

Aerobic and Anaerobic Biodegradation in Environmental Media

While specific studies on the biodegradation of (E)-non-3-enal are limited, the metabolic pathways for structurally similar aliphatic and unsaturated aldehydes have been documented, allowing for informed predictions about its environmental fate.

Aerobic Biodegradation:

Under aerobic conditions, microorganisms are expected to readily degrade (E)-non-3-enal. The primary mechanism for the aerobic degradation of aliphatic aldehydes involves oxidation. This process is typically initiated by aldehyde dehydrogenase enzymes, which convert the aldehyde group to a carboxylic acid. In the case of (E)-non-3-enal, this would result in the formation of (E)-non-3-enoic acid.

Following this initial oxidation, the resulting unsaturated fatty acid can be further metabolized through the β-oxidation pathway. This is a common and well-established metabolic route for breaking down fatty acids to produce energy. Enzymes involved in this pathway would sequentially shorten the carbon chain of (E)-non-3-enoic acid.

Another potential aerobic transformation involves the saturation of the carbon-carbon double bond. Ene reductases are enzymes capable of reducing the C=C double bond in α,β-unsaturated aldehydes and ketones. While (E)-non-3-enal is not an α,β-unsaturated aldehyde, microbial enzymes with activity towards isolated double bonds could potentially convert it to nonanal (B32974). Subsequently, nonanal would be oxidized to nonanoic acid and then enter the β-oxidation cycle.

Anaerobic Biodegradation:

Anaerobic biodegradation of unsaturated aliphatic compounds is also a recognized environmental process, although it may proceed at a slower rate than aerobic degradation. nih.govnih.gov For unsaturated hydrocarbons, anaerobic metabolism often involves the addition of a metabolite to the double bond to initiate degradation. A similar mechanism could be plausible for (E)-non-3-enal.

Under anaerobic conditions, the aldehyde group could be either oxidized to a carboxylic acid or reduced to an alcohol. The reduction would yield (E)-non-3-en-1-ol. The subsequent metabolism of these intermediates would depend on the specific anaerobic microbial community present and the prevailing redox conditions. The degradation of the carbon chain would likely proceed through pathways analogous to β-oxidation, but adapted for anaerobic conditions.

The table below summarizes the key initial reactions in the predicted biodegradation of (E)-non-3-enal under aerobic and anaerobic conditions.

| Condition | Initial Reaction | Primary Enzyme Type | Predicted Initial Product |

| Aerobic | Oxidation of the aldehyde group | Aldehyde Dehydrogenase | (E)-Non-3-enoic acid |

| Reduction of the C=C double bond | Ene Reductase (or similar) | Nonanal | |

| Anaerobic | Oxidation of the aldehyde group | Aldehyde Dehydrogenase (anaerobic) | (E)-Non-3-enoic acid |

| Reduction of the aldehyde group | Alcohol Dehydrogenase | (E)-Non-3-en-1-ol |

Identification of Microbial Degradation Products and Metabolites

Based on the predicted biodegradation pathways, a number of microbial degradation products and metabolites of (E)-non-3-enal can be anticipated.

Aerobic Metabolites:

The primary initial metabolite under aerobic conditions is expected to be (E)-non-3-enoic acid . Further degradation via β-oxidation would lead to a series of shorter-chain fatty acids. If the double bond is reduced first, nonanal would be formed, which would then be oxidized to nonanoic acid . Nonanoic acid would also be subject to β-oxidation.

Anaerobic Metabolites:

Under anaerobic conditions, the initial metabolites could include (E)-non-3-enoic acid and (E)-non-3-en-1-ol . The subsequent breakdown of these compounds would generate a range of smaller organic acids and alcohols as the carbon chain is dismantled. Ultimately, under methanogenic conditions, the final degradation products would be methane (B114726) and carbon dioxide.

The following table outlines the potential microbial degradation products and metabolites of (E)-non-3-enal.

| Pathway | Potential Products and Metabolites |

| Aerobic Biodegradation | (E)-Non-3-enoic acid |

| Nonanal | |

| Nonanoic acid | |

| Shorter-chain fatty acids (from β-oxidation) | |

| Carbon dioxide and water (complete mineralization) | |

| Anaerobic Biodegradation | (E)-Non-3-enoic acid |

| (E)-Non-3-en-1-ol | |

| Shorter-chain organic acids and alcohols | |

| Methane and carbon dioxide (under methanogenic conditions) |

It is important to note that the actual metabolites formed in a specific environment will depend on the composition and metabolic capabilities of the indigenous microbial populations, as well as other environmental factors such as temperature, pH, and nutrient availability.

Emerging Research Frontiers and Future Perspectives

Integration of Multi-Omics Data for Comprehensive Understanding

The study of (E)-non-3-enal is increasingly benefiting from the integration of multi-omics data, which combines information from different molecular levels to provide a more holistic understanding of its biological roles. By combining transcriptomics, metabolomics, and lipidomics, researchers can connect the genetic basis of (E)-non-3-enal production with its ultimate function in cellular and organismal processes. creative-proteomics.comnih.govmdpi.com

Transcriptomics, the study of the complete set of RNA transcripts, can reveal the expression patterns of genes involved in the biosynthesis of (E)-non-3-enal. nih.gov This can help identify the specific enzymes and regulatory networks that control its production in response to various stimuli. jipb.net Metabolomics and lipidomics, which focus on the comprehensive analysis of metabolites and lipids, respectively, allow for the direct quantification of (E)-non-3-enal and other related molecules in biological samples. nih.govfrontiersin.org

The integration of these "omics" disciplines allows for a cause-and-effect analysis, linking gene expression changes to alterations in metabolite levels. creative-proteomics.com This integrated approach is crucial for understanding complex biological systems where (E)-non-3-enal may act as a signaling molecule or a biomarker. nih.gov For instance, in the context of disease research, multi-omics can help elucidate how changes in (E)-non-3-enal levels, driven by genetic or environmental factors, contribute to pathological conditions. nih.govnih.gov Furthermore, these integrative studies can help build predictive models of biological processes and identify key metabolic pathways for further investigation. nih.govplos.org

Recent advancements in analytical techniques and computational tools are facilitating the large-scale generation and analysis of multi-omics datasets. acs.org These developments are expected to further accelerate research into the multifaceted roles of (E)-non-3-enal in various biological contexts.

Engineering Biosynthetic Pathways for Targeted Production

The targeted production of (E)-non-3-enal and other aldehydes is a growing area of interest in metabolic engineering and synthetic biology. sciepublish.comasm.org By engineering the biosynthetic pathways in microbial hosts like Escherichia coli and Saccharomyces cerevisiae, researchers aim to create sustainable and economically viable platforms for producing these valuable compounds. nih.govfrontiersin.org

The core of this approach involves introducing and optimizing the necessary enzymatic steps to convert simple carbon sources, such as glucose, into the desired aldehyde. asm.org This often requires the heterologous expression of genes encoding specific enzymes, such as fatty acyl-CoA reductases, which are crucial for the conversion of fatty acyl-CoA to fatty aldehydes. nih.govfrontiersin.org

A significant challenge in this field is the inherent toxicity of aldehydes to microbial cells and the rapid conversion of aldehydes into less valuable alcohols by endogenous enzymes. sciepublish.comasm.org To overcome these hurdles, researchers are employing several strategies:

Pathway Optimization: Modulating the carbon flux to direct more substrate towards the desired product. sciepublish.com

Enzyme Engineering: Modifying enzymes to improve their activity and specificity for the target aldehyde. nih.govfrontiersin.org

Host Strain Engineering: Deleting competing metabolic pathways and enhancing the availability of precursors. nih.govfrontiersin.org

Successful examples include the engineering of Corynebacterium glutamicum for the production of various aromatic aldehydes. jmb.or.kr These efforts often involve screening enzymes from diverse microbial sources to find the most efficient candidates for a particular conversion. jmb.or.kr The ultimate goal is to develop robust microbial cell factories capable of high-titer production of specific aldehydes like (E)-non-3-enal for applications in flavors, fragrances, and as precursors for other chemicals. frontiersin.orggoogle.com

Advanced Modeling of Ecological Interactions Involving (E)-Non-3-enal

(E)-non-3-enal, as a volatile organic compound (VOC), can play a significant role in ecological interactions, particularly between plants and herbivores. asu.eduuva.nlnih.gov Advanced mathematical and computational models are being developed to better understand and predict the outcomes of these interactions. researchgate.netusgs.gov

These models can incorporate various factors, including:

Plant Defense Mechanisms: Plants can produce toxins and other defensive compounds, like (E)-non-3-enal, to deter herbivores. Models can simulate how the concentration of these compounds affects herbivore feeding behavior. asu.edu

Herbivore Foraging Strategy: The models can account for how herbivores might adapt their foraging based on the chemical profile of different plants. researchgate.net

Environmental Factors: The influence of environmental conditions on both plant defense levels and herbivore populations can be integrated into these models.

A key aspect of this research is the development of toxin-determined functional response models (TDFRM), which explicitly link the concentration of defensive compounds in plants to the feeding rate of herbivores. researchgate.netusgs.gov These models can help explain field observations, such as why some plant species are more susceptible to herbivory than others. asu.edu

Furthermore, these models can be structured to consider different life stages of plants (e.g., seedlings vs. adult trees), as the concentration of defensive compounds can vary with age. asu.edu By simulating these complex dynamics, researchers can gain insights into broader ecological phenomena, such as the invasion of new plant species into an ecosystem. asu.edu The integration of genetic and chemical data into these models will further enhance their predictive power and our understanding of the intricate chemical communication that governs ecological communities.

Methodological Advancements in Trace Analysis and In Situ Detection

The accurate and sensitive detection of (E)-non-3-enal, especially at trace levels and directly within its natural environment (in situ), is crucial for understanding its biological and ecological significance. researchgate.netcopernicus.org Recent years have seen significant advancements in analytical methodologies to meet these challenges.

Trace Analysis:

The analysis of aldehydes like (E)-non-3-enal often requires a derivatization step to improve their stability and detectability, particularly for techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS). mdpi.comfortunejournals.com Common derivatization reagents include p-toluenesulfonylhydrazine (TSH) and 2,4-dinitrophenylhydrazine (B122626) (DNPH). acs.orgnih.govfrontiersin.org

Modern analytical platforms combine powerful separation techniques with highly sensitive detectors:

Gas Chromatography-Mass Spectrometry (GC-MS): A gold standard for volatile compound analysis, often coupled with sample preparation techniques like headspace solid-phase microextraction (HS-SPME) for pre-concentration. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers high selectivity and sensitivity, especially when analyzing derivatized aldehydes. fortunejournals.comfrontiersin.org Techniques like ultrahigh-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HR-MS) enable both quantification and identification of unknown aldehydes. acs.orgnih.gov

In Situ Detection:

The development of methods for real-time, on-site analysis of volatile organic compounds (VOCs) like (E)-non-3-enal is a major research frontier. mdpi.com These techniques are essential for monitoring dynamic processes in living organisms and the environment.

Promising technologies for in situ detection include:

Proton-Transfer-Reaction Mass Spectrometry (PTR-MS): Allows for online and continuous monitoring of VOCs in the air, providing valuable data on their temporal variability. copernicus.org

Electronic Noses: Devices equipped with sensor arrays that can detect and discriminate between different VOC profiles, offering potential for rapid and early diagnosis in medical applications. aetna.com

Miniaturized GC and MS systems: Efforts are underway to develop portable instruments for on-site analysis, bringing the power of the laboratory to the field. mdpi.com

These advancements in both laboratory-based trace analysis and in situ detection are providing researchers with unprecedented capabilities to study the fleeting presence and critical roles of (E)-non-3-enal in complex systems.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for producing high-purity (E)-non-3-enal, and how can isomer specificity be ensured?

- Methodological Answer : The synthesis of (E)-non-3-enal typically involves Wittig or Horner-Wadsworth-Emmons reactions using nonanal derivatives. To ensure isomer specificity, reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) must be optimized. For example, using bulky phosphine ligands in Wittig reactions favors the E-isomer by steric hindrance . Characterization via GC-MS and -NMR (checking for coupling constants of α,β-unsaturated protons) is critical to confirm stereochemistry. A stepwise protocol should include:

- Step 1 : Precursor preparation (e.g., alkyl halide or aldehyde derivatives).

- Step 2 : Reaction optimization (e.g., base strength, solvent selection).

- Step 3 : Purification via fractional distillation or column chromatography.

- Step 4 : Stereochemical validation using spectroscopic methods .

Q. How can (E)-non-3-enal’s physicochemical properties (e.g., volatility, stability) be systematically measured for experimental reproducibility?

- Methodological Answer : Key properties include vapor pressure (via static or dynamic methods), oxidation stability (using accelerated aging tests under controlled O exposure), and solubility (via shake-flask or HPLC methods). For reproducibility:

- Data Collection : Use triplicate measurements with calibrated instruments (e.g., gas chromatographs for purity checks).

- Environmental Controls : Maintain inert atmospheres (N/Ar) to prevent degradation.

- Documentation : Report detailed conditions (e.g., humidity, temperature) in supplementary materials .

Advanced Research Questions

Q. How can contradictory findings regarding (E)-non-3-enal’s bioactivity (e.g., insect pheromone vs. plant defense compound) be resolved through experimental design?